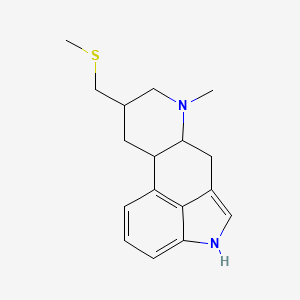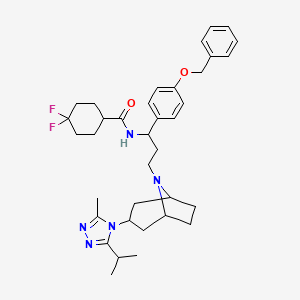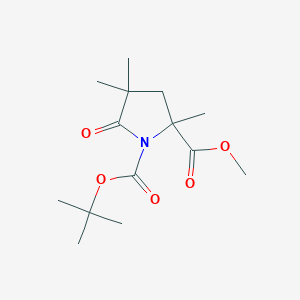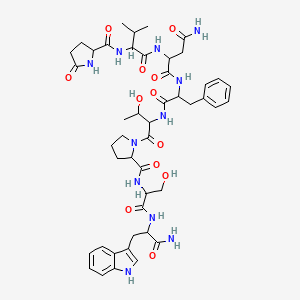
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with piperidine under specific conditions to form an intermediate, which is then further reacted with methylating agents and reducing agents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Methoxycinnamaldehyde
- Ethyl trans-4-methoxycinnamate
- trans-4-Methoxycinnamoyl chloride
Uniqueness
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is unique due to its specific structural features, such as the combination of a piperidine ring with a methoxyphenyl group and a hydroxymethyl group
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3 |
InChI Key |
JSBAFOFGMZILQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)



![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)




![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
